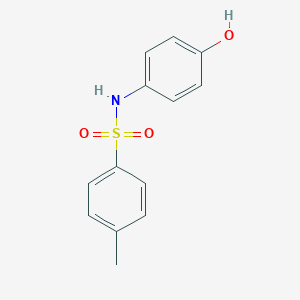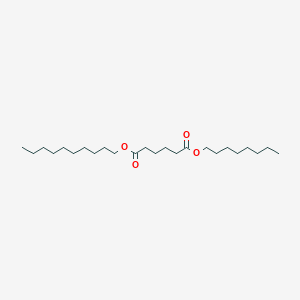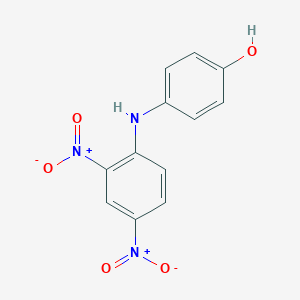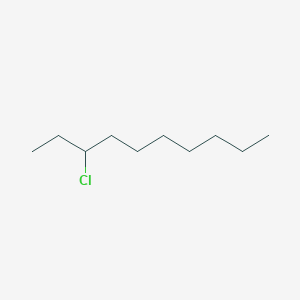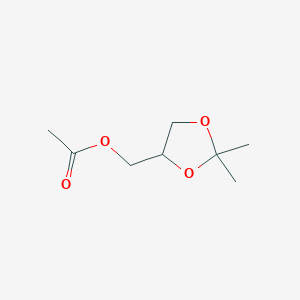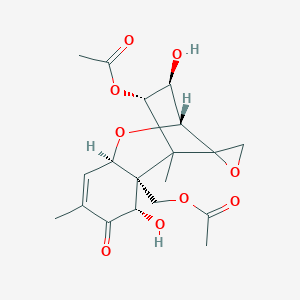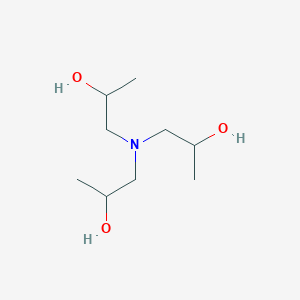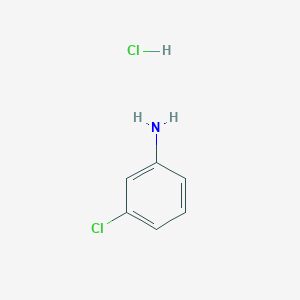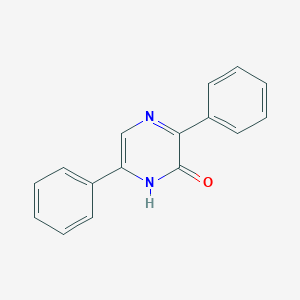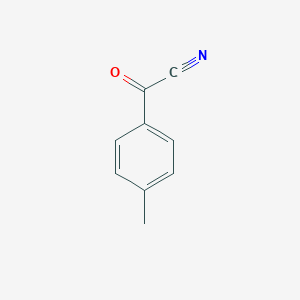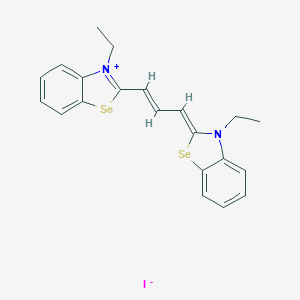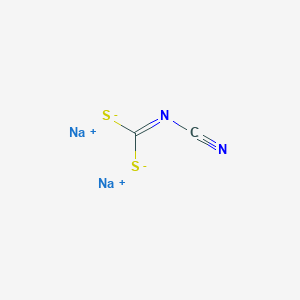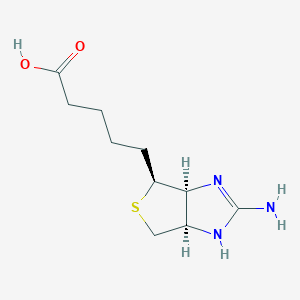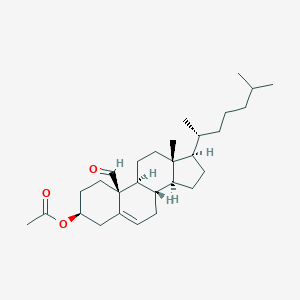
Cholest-5-en-19-al, 3beta-hydroxy-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholest-5-en-19-al, 3beta-hydroxy-, acetate is a steroidal compound that has been widely used in scientific research. It is a derivative of cholesterol and is commonly referred to as 3β-hydroxy-5-cholestene-19-al acetate. This compound has been found to have various biological activities and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of cholest-5-en-19-al, 3beta-hydroxy-, acetate is not fully understood. However, it has been found to interact with various cellular pathways and signaling molecules, including the nuclear factor-kappa B (NF-κB) pathway, the peroxisome proliferator-activated receptor (PPAR) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These interactions are believed to contribute to the compound's biological activities.
Efectos Bioquímicos Y Fisiológicos
Cholest-5-en-19-al, 3beta-hydroxy-, acetate has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to reduce oxidative stress and improve mitochondrial function. In addition, it has been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using cholest-5-en-19-al, 3beta-hydroxy-, acetate in lab experiments is its availability and ease of synthesis. It is also a relatively stable compound, which makes it suitable for long-term storage. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of cholest-5-en-19-al, 3beta-hydroxy-, acetate. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders. Another direction is to explore its interactions with other cellular pathways and signaling molecules, which could provide insights into its mechanism of action. Additionally, more research is needed to optimize the synthesis and formulation of this compound for use in future experiments.
Métodos De Síntesis
The synthesis of cholest-5-en-19-al, 3beta-hydroxy-, acetate can be achieved through several methods. One of the most commonly used methods involves the oxidation of cholesterol using a reagent such as Jones reagent or pyridinium chlorochromate (PCC). The resulting compound is then acetylated using acetic anhydride to obtain cholest-5-en-19-al, 3beta-hydroxy-, acetate.
Aplicaciones Científicas De Investigación
Cholest-5-en-19-al, 3beta-hydroxy-, acetate has been extensively used in scientific research for its potential therapeutic applications. It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
1107-90-0 |
|---|---|
Nombre del producto |
Cholest-5-en-19-al, 3beta-hydroxy-, acetate |
Fórmula molecular |
C29H46O3 |
Peso molecular |
442.7 g/mol |
Nombre IUPAC |
[(3S,8S,9S,10S,13R,14S,17R)-10-formyl-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H46O3/c1-19(2)7-6-8-20(3)25-11-12-26-24-10-9-22-17-23(32-21(4)31)13-16-29(22,18-30)27(24)14-15-28(25,26)5/h9,18-20,23-27H,6-8,10-17H2,1-5H3/t20-,23+,24+,25-,26+,27+,28-,29-/m1/s1 |
Clave InChI |
FGMFMYIBGXDVFC-KVHJHAPGSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C=O)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C=O)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C=O)C |
Sinónimos |
3β-(Acetyloxy)cholest-5-en-19-al |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



